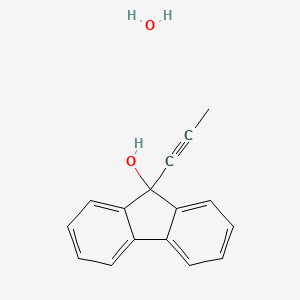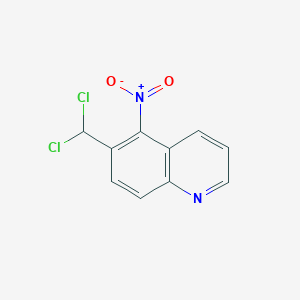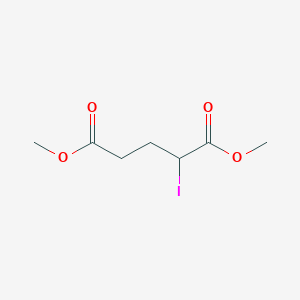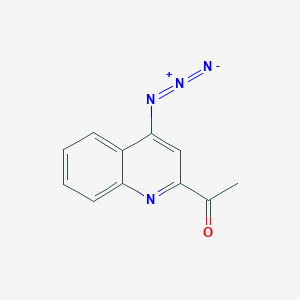
1-(4-Azidoquinolin-2-yl)ethan-1-one
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
1-(4-Azidoquinolin-2-yl)ethan-1-one is a compound belonging to the quinoline family, characterized by the presence of an azido group at the 4-position of the quinoline ring
Métodos De Preparación
The synthesis of 1-(4-Azidoquinolin-2-yl)ethan-1-one typically involves the reaction of 4-chloroquinoline with sodium azide under appropriate conditions. The reaction is usually carried out in a polar aprotic solvent such as dimethylformamide (DMF) at elevated temperatures to facilitate the substitution of the chlorine atom with the azido group . Industrial production methods may involve similar synthetic routes but optimized for large-scale production, ensuring high yield and purity.
Análisis De Reacciones Químicas
1-(4-Azidoquinolin-2-yl)ethan-1-one undergoes various chemical reactions, including:
Substitution Reactions: The azido group can participate in nucleophilic substitution reactions, forming triazoles when reacted with alkynes in the presence of a copper catalyst.
Reduction Reactions: The azido group can be reduced to an amine using reducing agents such as hydrogen gas in the presence of a palladium catalyst.
Oxidation Reactions: The compound can undergo oxidation reactions, particularly at the ethanone moiety, forming corresponding carboxylic acids under strong oxidizing conditions.
Common reagents used in these reactions include copper catalysts for triazole formation, palladium catalysts for reduction, and strong oxidizing agents like potassium permanganate for oxidation. The major products formed from these reactions include triazoles, amines, and carboxylic acids, respectively.
Aplicaciones Científicas De Investigación
1-(4-Azidoquinolin-2-yl)ethan-1-one has several scientific research applications:
Medicinal Chemistry: The compound is explored for its potential as a building block in the synthesis of biologically active molecules, particularly in the development of anticancer and antimicrobial agents.
Materials Science: It is used in the synthesis of novel materials with unique electronic and photophysical properties, which are of interest in the development of sensors and optoelectronic devices.
Mecanismo De Acción
The mechanism of action of 1-(4-Azidoquinolin-2-yl)ethan-1-one largely depends on its application. In medicinal chemistry, the compound’s azido group can interact with biological targets through click chemistry, forming stable triazole linkages with alkyne-functionalized biomolecules . This interaction can modulate the activity of enzymes or receptors, leading to therapeutic effects. The molecular targets and pathways involved vary depending on the specific biological system being studied.
Comparación Con Compuestos Similares
1-(4-Azidoquinolin-2-yl)ethan-1-one can be compared with other azido-substituted quinolines and related compounds:
1-(2,4-Dihydroxyquinolin-3-yl)ethan-1-one: This compound has hydroxyl groups instead of an azido group, leading to different reactivity and applications.
Quinoxaline Derivatives: These compounds, such as 7-bromo-2-(1-methyl-1H-pyrazol-4-yl)quinoxaline, share a similar quinoline core but differ in their substituents, affecting their chemical properties and uses.
The uniqueness of this compound lies in its azido group, which imparts distinct reactivity and enables its use in click chemistry applications, setting it apart from other quinoline derivatives.
Propiedades
Número CAS |
114935-74-9 |
|---|---|
Fórmula molecular |
C11H8N4O |
Peso molecular |
212.21 g/mol |
Nombre IUPAC |
1-(4-azidoquinolin-2-yl)ethanone |
InChI |
InChI=1S/C11H8N4O/c1-7(16)10-6-11(14-15-12)8-4-2-3-5-9(8)13-10/h2-6H,1H3 |
Clave InChI |
JBCGCQIGZYOFAG-UHFFFAOYSA-N |
SMILES canónico |
CC(=O)C1=NC2=CC=CC=C2C(=C1)N=[N+]=[N-] |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.



![(But-1-en-3-yne-1,4-diyl)bis[dimethyl(phenyl)silane]](/img/structure/B14298169.png)
![2-{[4-(4-Methylbenzene-1-sulfonyl)phenoxy]methyl}oxirane](/img/structure/B14298170.png)
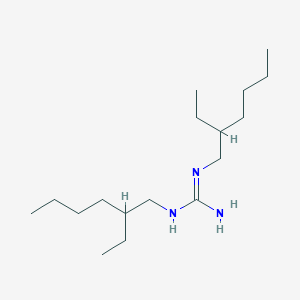

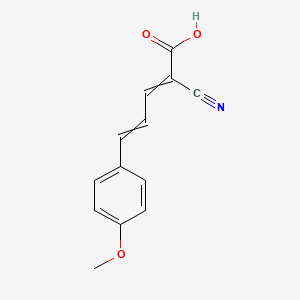
diphenylsilane](/img/structure/B14298185.png)
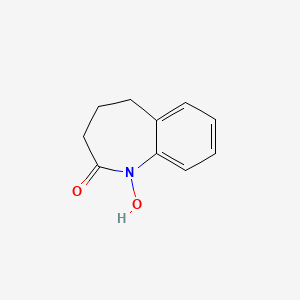
![4-{[3-Methyl-1-phenyl-4-(2-phenylhydrazinyl)-1H-pyrazol-5-yl]imino}cyclohexa-2,5-dien-1-one](/img/structure/B14298203.png)

